Bienvenue dans la boutique en ligne BenchChem!

2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Differentiation

This compound fills a critical gap in thieno[3,2-d]pyrimidine SAR: it combines a 7-methyl group, a piperazine linker, and a terminal pyrimidine—a tripartite arrangement absent from any single commercial analog. Ideal for generating a first selectivity fingerprint across 100–400 kinase assays. Pair with des-methyl and 7-ethyl analogs for matched-pair ADME/potency analysis. Zero published bioactivity data means your team can establish proprietary IP. Favorable drug-likeness (MW 312.4, HBD=0, HBA=6) supports cellular target engagement studies post-screening.

Molecular Formula C15H16N6S
Molecular Weight 312.4 g/mol
CAS No. 2424632-50-6
Cat. No. B6446451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
CAS2424632-50-6
Molecular FormulaC15H16N6S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C15H16N6S/c1-11-9-22-13-12(11)18-10-19-14(13)20-5-7-21(8-6-20)15-16-3-2-4-17-15/h2-4,9-10H,5-8H2,1H3
InChIKeyGNCNNCZMOUVECK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (CAS 2424632-50-6): Structural Identity and Compound-Class Context for Procurement Decisions


2-(4-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (CAS 2424632-50-6) is a fully synthetic heterocyclic small molecule (C15H16N6S, MW 312.4 g/mol) comprising a thieno[3,2-d]pyrimidine core bearing a 7-methyl substituent, linked via a piperazine spacer to a terminal pyrimidine ring . The compound belongs to the thieno[3,2-d]pyrimidine class, a privileged scaffold widely exploited in kinase inhibitor drug discovery—exemplified by clinical candidates such as GDC-0941 (Pictilisib) and GDC-0980 targeting the PI3K/AKT/mTOR axis [1]. Critically, no published peer-reviewed literature or patent specifically reports biological activity, selectivity, or pharmacokinetic data for this precise compound; its differentiation therefore rests on its unique substitution pattern relative to characterized analogs .

Why 2-(4-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine Cannot Be Replaced by Generic Thieno[3,2-d]pyrimidine Analogs


Generic substitution within the thieno[3,2-d]pyrimidine class is precluded by the extreme sensitivity of kinase selectivity and potency to the precise identity and position of substituents on the core scaffold. Patent literature on 2,4,7-substituted thieno[3,2-d]pyrimidines establishes that even minor alterations—such as replacing a pyrimidine with a pyridine at the 4-position, or shifting a methyl group from C7 to C6—can invert isoform selectivity or ablate target engagement entirely [1]. The target compound combines three structural features absent from any single commercially available comparator: (i) a 7-methyl group on the thieno ring, (ii) a piperazine linker at the 4-position, and (iii) a terminal pyrimidine ring. This specific tripartite arrangement is unrepresented in published SAR datasets for the PI3Kδ, CDK, or JAK kinase families [2], meaning that biological activity cannot be predicted by interpolation from known analogs. Selecting a close analog based solely on core scaffold similarity risks missing the precise substitution-driven interaction profile that defines this compound's potential target space.

Quantitative Differentiation Evidence for 2-(4-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine Against Its Closest Structural Analogs


Structural Uniqueness: 7-Methyl + Pyrimidine-Terminal Substitution Pattern Is Absent from All Published Kinase Inhibitor SAR Series

The target compound is the only commercially listed thieno[3,2-d]pyrimidine that simultaneously carries a 7-methyl group on the thiophene ring and a terminal pyrimidine substituent on the 4-position piperazine. The closest commercially available analog, 7-methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine (CAS 874781-16-5, C11H14N4S, MW 234.32), lacks the terminal pyrimidine ring entirely and has a free NH piperazine, fundamentally altering both hydrogen-bonding capacity and molecular shape [1]. The regioisomer 4-methyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (C15H16N6S) places the methyl group on the terminal pyrimidine rather than the thieno core, a positional difference that published SAR for related thienopyrimidine kinase inhibitors indicates would redirect kinase selectivity . No head-to-head biological comparison data exist for these compounds.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Differentiation

Predicted Physicochemical Drug-Likeness Differentiates the Target from the Unsubstituted Parent Scaffold

The target compound (C15H16N6S, MW 312.4) falls within Lipinski's Rule of Five space (MW < 500; HBD = 0; HBA = 6; logP predicted ~2.5–3.0 based on fragment contributions), consistent with oral drug-likeness. By contrast, the unsubstituted parent 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine (C10H12N4S, MW 220.29) has lower molecular weight and a free piperazine NH (HBD = 1), conferring different permeability and solubility characteristics . The 7-methyl group on the target compound increases lipophilicity and metabolic stability relative to the des-methyl analog, a modification known from thienopyrimidine SAR literature to enhance cellular potency in PI3K and CDK inhibitor series [1]. These are class-level inferences; no experimental logP, solubility, or permeability data for the target compound have been published.

Drug Design ADME Prediction Lead Optimization

Kinase Profiling Opportunity: Structural Analogy to Clinical Thieno[3,2-d]pyrimidine Inhibitors Suggests Targetable Kinase Space

The thieno[3,2-d]pyrimidine scaffold of the target compound is the core of several clinical-stage kinase inhibitors. GDC-0941 (Pictilisib), a 4-morpholino-thieno[3,2-d]pyrimidine, inhibits PI3Kα with IC50 = 3 nM, PI3Kδ with IC50 = 3 nM, and PI3Kβ with IC50 = 33 nM [1]. GDC-0980, a dual PI3K/mTOR inhibitor built on the same scaffold, shows Ki = 17 nM for mTOR and IC50 values of 5–27 nM across class I PI3K isoforms . The target compound differs from both clinical molecules at the critical 4-position: GDC-0941 bears a morpholine, while the target bears a 4-(pyrimidin-2-yl)piperazine. Patent SAR from the 2,7-substituted thieno[3,2-d]pyrimidine series demonstrates that substituents at the 4-position dictate kinase selectivity, with piperazine-containing analogs showing preferential activity against ALK, CDK, Fms, and Flt3 kinases [2]. This class-level evidence establishes that the target compound's unique 4-substituent positions it for kinase profiling, but no kinase inhibition data for the compound itself are available.

Kinase Inhibition Cancer Therapeutics PI3K/AKT/mTOR Pathway

Regioisomeric Differentiation: Terminal Pyrimidine Attachment at the 2-Position Versus Alternative Connectivity Dictates Molecular Recognition

The target compound attaches the terminal pyrimidine at the 2-position of the pyrimidine ring (i.e., 2-pyrimidinyl substitution on the piperazine). A closely related series of analogs—including 4-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine and 4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine (CAS 2415524-40-0)—differ only in the attachment point and methylation pattern of the terminal pyrimidine . In the 5-HT1A receptor ligand series described by Modica et al., replacing a 2-methoxyphenyl group on the piperazine with a pyrimidine group (Compound 73) shifted the selectivity ratio (α1/5-HT1A) from 24 to 74 while retaining high affinity (IC50 = 6.8 nM for 5-HT1A) [1]. Although this study used a thieno[2,3-d]pyrimidinone scaffold (a different isomer), it demonstrates the principle that pyrimidine terminal substitution on piperazine profoundly modulates both potency and selectivity profiles. No equivalent data exist for the thieno[3,2-d]pyrimidine series.

Regioisomer Pharmacology Molecular Recognition Target Engagement

Recommended Procurement and Application Scenarios for 2-(4-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine Based on Available Differentiation Evidence


Kinase Panel Screening for Novel Selectivity Fingerprints

The compound is best deployed as a screening candidate in broad kinase profiling panels (e.g., 100–400 kinase assays) to generate the first selectivity fingerprint for the 7-methyl-thieno[3,2-d]pyrimidine-4-(pyrimidin-2-yl)piperazine chemotype. Given that the thieno[3,2-d]pyrimidine scaffold is a validated kinase hinge-binding motif—as demonstrated by GDC-0941 and GDC-0980 [1]—but the 4-position substituent is the primary determinant of kinase selectivity [2], this compound's untested 4-substituent represents a high-value chemical probe for identifying kinase targets not addressed by existing clinical inhibitors. Prioritize profiling against ALK, CDK family members, Flt3, Fms, and PI3K isoforms, which are the kinases most sensitive to 4-position modification in the patent SAR [2].

Structure-Activity Relationship (SAR) Expansion Around the 7-Methyl-Thieno[3,2-d]pyrimidine Core

This compound serves as a strategic core reference for systematic SAR campaigns aimed at mapping the pharmacological consequences of 7-methyl substitution versus 7-H, 7-ethyl, or 7-halo analogs on the thieno[3,2-d]pyrimidine scaffold. The 7-methyl group differentiates the target from the des-methyl parent 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine (CAS 683274-67-1) and is predicted to increase lipophilicity and metabolic stability based on class-level precedent [3]. Procurement of this compound alongside the des-methyl and 7-ethyl analogs enables a matched-pair analysis to quantify the contribution of the 7-methyl group to potency, selectivity, and ADME parameters.

Computational Docking and Pharmacophore Modeling to Guide Lead Optimization

Prior to investing in expensive biological assays, the compound is suitable for in silico docking studies against crystal structures of kinases known to accommodate thieno[3,2-d]pyrimidine ligands (PI3Kα PDB: 3HHM, PI3Kδ PDB: 2WXL, CDK2 PDB: 1AQ1). The unique 4-(pyrimidin-2-yl)piperazine substituent extends into the solvent-exposed region and may form additional hydrogen bonds or π-stacking interactions not achievable with the morpholine or free piperazine found in characterized analogs [1]. Computational prediction of binding poses can prioritize which kinase assays to run and identify opportunities for affinity optimization through subsequent synthetic modification. This scenario is supported by the class-level evidence that 4-position modifications on the thieno[3,2-d]pyrimidine scaffold are well-tolerated and modulate kinase selectivity [2].

Chemical Biology Tool Compound for Pathway Deconvolution Studies

If kinase profiling reveals a selective inhibition profile, this compound could progress to cellular pathway deconvolution studies—assessing its effects on AKT phosphorylation (pS473), ERK signaling, or cell cycle markers in cancer cell lines. The favorable predicted drug-likeness (MW 312.4, HBD = 0, HBA = 6) supports cell permeability [3], making it a viable candidate for cellular target engagement assays. However, this scenario is contingent on the generation of primary kinase inhibition data and must be pursued with the explicit recognition that the compound currently has zero published biological characterization .

Quote Request

Request a Quote for 2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.